molecular formula C11H6BrF2NO2 B15200110 Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate

Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate

Cat. No.: B15200110
M. Wt: 302.07 g/mol
InChI Key: PZFDSXCTRUOCCT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate is a quinoline derivative with the molecular formula C11H6BrF2NO2 and a molecular weight of 302.07 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling and strong nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate can be compared with other fluorinated quinolines, such as:

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activities. The unique combination of bromine and fluorine atoms in this compound makes it distinct and potentially more versatile in various applications.

Properties

IUPAC Name

methyl 4-bromo-5,8-difluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF2NO2/c1-17-11(16)8-4-5(12)9-6(13)2-3-7(14)10(9)15-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFDSXCTRUOCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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